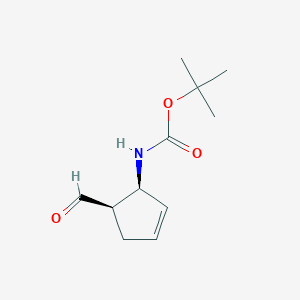

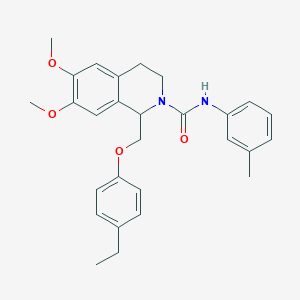

N-Boc-(+/-)-cis-5-formylcyclopent-2-enyl-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-Boc-(+/-)-cis-5-formylcyclopent-2-enyl-amine” is a compound that involves a tert-butoxycarbonyl (Boc) group. The Boc group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group is stable towards most nucleophiles and bases .

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . A variety of methods have been developed for the N-Boc protection of amines, including the use of catalysts and solvent-free conditions .Molecular Structure Analysis

The Boc group in the compound contributes to its molecular structure. The Boc-N bond lengths are longer than in Boc-alanine and Boc-distances and bond angles deviate significantly from the normal tetrahedral values, indicating strong Boc/Boc electronic and steric interactions .Chemical Reactions Analysis

Boc-protected amines are unreactive to most bases and nucleophiles . This allows for certain subsequent transformations to occur that would be incompatible with the amine functional group . The Boc group can later be removed from the amine using moderately strong acids .Applications De Recherche Scientifique

Chemoselective N-tert-butyloxycarbonylation

Research demonstrates the chemoselective N-tert-butyloxycarbonylation of amines, including N-Boc-(+/-)-cis-5-formylcyclopent-2-enyl-amine, without the formation of isocyanate, urea, N,N-di-t-Boc, and O/S-t-Boc as side products. This process is crucial for obtaining optically pure N-t-Boc derivatives of chiral amines, amino acid esters, and beta-amino alcohol, making it significant for producing pure compounds for further research and application (Chankeshwara & Chakraborti, 2006).

Electrophilic Amination

The use of N-Boc-O-tosyl hydroxylamine as an efficient NH-Boc transfer reagent in electrophilic amination processes has been studied. This method facilitates the synthesis of terminal tert-butyloxycarbonyl (Boc) protected hydrazino acids, useful for modified peptides and biologically active heterocyclic derivatives (Baburaj & Thambidurai, 2012).

Green Synthesis Approaches

Research has been conducted on more environmentally friendly synthesis methods, such as the use of heterogeneous solid acid nanocatalysts for the efficient and rapid N-Boc protection of amines (Veisi et al., 2016). Additionally, solventless methods using sulfamic acid as a catalyst have been explored for their simplicity and environmental benefits (Upadhyaya et al., 2007).

Selective Deprotection Techniques

Developing selective deprotection methods is crucial in synthetic chemistry. For instance, the use of silica gel in refluxing toluene has been reported as a new method for the deprotection of N-Boc groups, offering a simple and convenient approach with high yields (Min, 2007).

Safety And Hazards

Safety data sheets for similar Boc-protected compounds suggest that they can cause skin and eye irritation, and may be harmful if swallowed . They may also cause respiratory irritation . It’s important to handle these compounds with appropriate safety measures, including wearing protective clothing and working in a well-ventilated area .

Orientations Futures

The use of Boc-protected amines in organic synthesis continues to be a significant area of research. Future directions could include the development of more efficient and sustainable methods for N-Boc protection and deprotection . The use of Boc-protected amines in the synthesis of complex polyfunctional molecules and in peptide chemistry is also an important area of ongoing research .

Propriétés

IUPAC Name |

tert-butyl N-[(1S,5R)-5-formylcyclopent-2-en-1-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-9-6-4-5-8(9)7-13/h4,6-9H,5H2,1-3H3,(H,12,14)/t8-,9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFWCPSQTLJYIBQ-IUCAKERBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1C=CCC1C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1C=CC[C@H]1C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-(+/-)-cis-5-formylcyclopent-2-enyl-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-allyl-6-methyl-5-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2477571.png)

![N-Ethyl-N-[2-[2-(1-methylbenzimidazol-2-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2477572.png)

![2-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyrazine](/img/structure/B2477575.png)

![2-[(2-Ethylpiperidino)sulfonyl]aniline](/img/structure/B2477582.png)

![3-[(2-methylbenzyl)thio]-1-phenylpyrazin-2(1H)-one](/img/structure/B2477584.png)

![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B2477585.png)